1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole
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Overview
Description
1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Used in the development of new materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzyl chloride and 2-mercapto benzimidazole.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Sulfonylation: The ethylsulfonyl group is introduced using ethylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Sodium hydride in DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding amines.
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or metabolic pathways.
Pathways Involved: It may inhibit key enzymes, leading to the disruption of essential biological processes in microorganisms.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dichlorobenzyl)-1H-benzo[d]imidazole: Lacks the ethylsulfonyl group.
2-(ethylsulfonyl)-1H-benzo[d]imidazole: Lacks the 2,4-dichlorobenzyl group.
Uniqueness
1-(2,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole is unique due to the presence of both the 2,4-dichlorobenzyl and ethylsulfonyl groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methyl]-2-ethylsulfonylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O2S/c1-2-23(21,22)16-19-14-5-3-4-6-15(14)20(16)10-11-7-8-12(17)9-13(11)18/h3-9H,2,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRJYGLYBRPJNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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